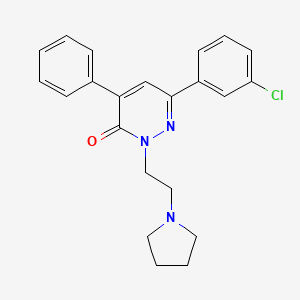![molecular formula C13H13N5O2S B12906512 6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine CAS No. 403511-20-6](/img/structure/B12906512.png)
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The phenylsulfonyl group attached to the ethyl chain in this compound introduces unique chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The choice of reagents and catalysts is crucial to minimize by-products and ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the purine ring.
Applications De Recherche Scientifique
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine ring can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of nucleic acid synthesis and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine: can be compared with other purine derivatives such as:
Uniqueness
The presence of the phenylsulfonyl group in 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Propriétés
Numéro CAS |
403511-20-6 |
|---|---|
Formule moléculaire |
C13H13N5O2S |
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O2S/c14-13-17-10(11-12(18-13)16-8-15-11)6-7-21(19,20)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) |
Clé InChI |
JPZKNWDYYJMRJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CCC2=C3C(=NC(=N2)N)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



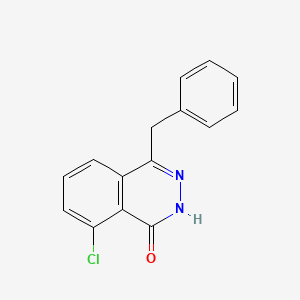
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
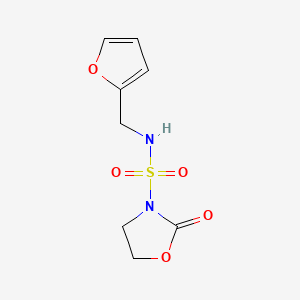
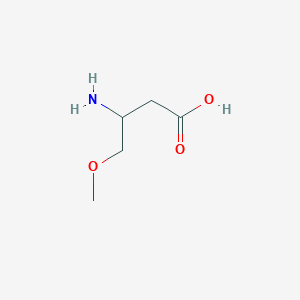
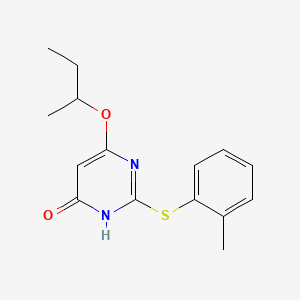


![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
